molecular formula C24H24Cl2N4O3 B15388026 HhAntag HCl

HhAntag HCl

Cat. No.: B15388026
M. Wt: 487.4 g/mol
InChI Key: CJRQLEYMMOOBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HhAntag HCl is a small-molecule inhibitor targeting the Hedgehog (Hh) signaling pathway, which plays a critical role in cell proliferation, differentiation, and cancer progression. Unlike canonical Hh pathway inhibitors that act primarily on Smoothened (SMO), this compound exhibits a dual mechanism by modulating both Hh signaling and downstream PI3K/AKT/mTOR pathways . Preclinical studies demonstrate its efficacy in reducing phosphorylated AKT (pAKT) levels, leading to antiproliferative and proapoptotic effects in embryonal rhabdomyosarcoma (ERMS) models . Its unique pharmacological profile distinguishes it from other Hh pathway inhibitors, such as vismodegib and sonidegib, which lack significant PI3K/AKT pathway modulation.

Properties

Molecular Formula

C24H24Cl2N4O3

Molecular Weight

487.4 g/mol

IUPAC Name

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C24H23ClN4O3.ClH/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4;/h5-13H,1-4H3,(H,26,30)(H,27,28);1H

InChI Key

CJRQLEYMMOOBQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action

HhAntag HCl acts on both SMO and the PI3K/AKT/mTOR axis, reducing pAKT and pS6 levels. This dual inhibition disrupts cancer cell survival and proliferation . They primarily suppress GLI1 transcription but fail to reduce pAKT or inhibit proliferation in Ptch wild-type (Ptchwt) ERMS cells . Pictilisib, a PI3K inhibitor, synergizes with this compound to enhance apoptosis but lacks standalone Hh pathway inhibition .

Anticancer Efficacy in Preclinical Models

In Vitro Data (ERMS Cell Lines)
Compound Proliferation Inhibition (RD Cells) Apoptosis Induction (RD Cells) Key Pathway Targets
This compound Significant (p < 0.05) Moderate (e.g., +15% vs. control) SMO, PI3K/AKT/mTOR
Vismodegib No effect No effect SMO/GLI1
Sonidegib No effect No effect SMO/GLI1
Pictilisib Moderate (p < 0.05) Moderate (e.g., +12% vs. control) PI3K/AKT/mTOR
HhAntag + Pictilisib Enhanced (synergistic) Significant (e.g., +30% vs. control) Dual SMO and PI3K/AKT/mTOR

Data sourced from in vitro assays using RD (Ptchwt) and RUCH-2 ERMS cell lines .

In Vivo Tolerability and Efficacy

In Ptch mutant ERMS mouse models, this compound was well-tolerated over 35 days, with tumor growth monitored via microCT.

Combination Therapy Potential

  • This compound + PI3K Inhibitors (e.g., PI-103, MK-2206): Induced cooperative proapoptotic effects in RD cells (e.g., caspase-3 activation) .
  • Vismodegib/Sonidegib + PI3K Inhibitors: No significant cooperative effects observed .

Key Differentiators of this compound

  • Dual Pathway Modulation: Unlike SMO-specific inhibitors, this compound targets both Hh and PI3K/AKT/mTOR pathways, addressing resistance mechanisms in Ptchwt cancers .
  • pAKT Reduction: Critical for its antiproliferative effects, a feature absent in vismodegib and sonidegib .
  • Synergy with PI3K Inhibitors: Enhances apoptosis beyond monotherapy limits, a therapeutic advantage in combinatorial regimens .

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